molecular formula C11H6F4O3S B13974233 7-Fluoronaphthalen-1-yl trifluoromethanesulfonate

7-Fluoronaphthalen-1-yl trifluoromethanesulfonate

Katalognummer: B13974233
Molekulargewicht: 294.22 g/mol
InChI-Schlüssel: ZMEBQXHLSSGVOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H6F4O3S It is known for its unique structural properties, which include a naphthalene ring substituted with a fluorine atom and a trifluoromethanesulfonate group

Vorbereitungsmethoden

The synthesis of 7-Fluoronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7-fluoronaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

7-Fluoronaphthalene+Trifluoromethanesulfonic anhydride7-Fluoronaphthalen-1-yl trifluoromethanesulfonate\text{7-Fluoronaphthalene} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 7-Fluoronaphthalene+Trifluoromethanesulfonic anhydride→7-Fluoronaphthalen-1-yl trifluoromethanesulfonate

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

7-Fluoronaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: While less common, the naphthalene ring can undergo oxidation or reduction under specific conditions, leading to the formation of quinones or dihydronaphthalenes, respectively.

    Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or vinyl partners.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

7-Fluoronaphthalen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Wirkmechanismus

The mechanism by which 7-Fluoronaphthalen-1-yl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an electrophile. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Fluoronaphthalen-1-yl trifluoromethanesulfonate include:

    Naphthalen-1-yl trifluoromethanesulfonate: Lacks the fluorine substitution, leading to different reactivity and applications.

    8-Chloro-7-fluoronaphthalen-1-yl trifluoromethanesulfonate:

    1-Naphthyl trifluoromethanesulfonate: Another variant without the fluorine substitution, used in similar types of reactions but with different reactivity profiles.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in scientific research.

Eigenschaften

Molekularformel

C11H6F4O3S

Molekulargewicht

294.22 g/mol

IUPAC-Name

(7-fluoronaphthalen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C11H6F4O3S/c12-8-5-4-7-2-1-3-10(9(7)6-8)18-19(16,17)11(13,14)15/h1-6H

InChI-Schlüssel

ZMEBQXHLSSGVOG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.